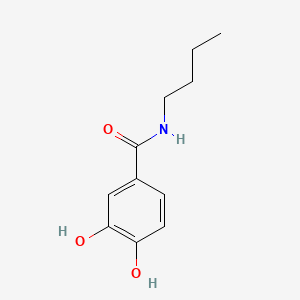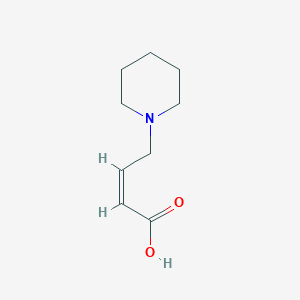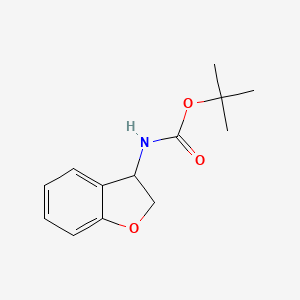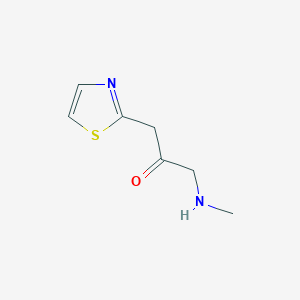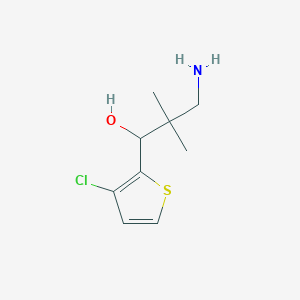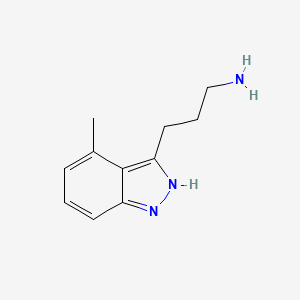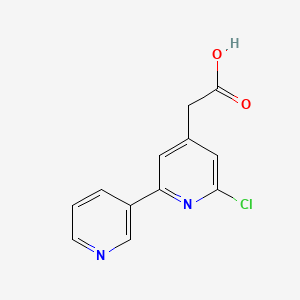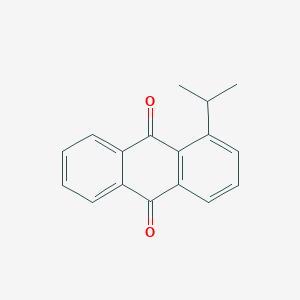
1-(Propan-2-yl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ISOPROPYLANTHRACENE-9,10-DIONE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an isopropyl group at the 1-position and two ketone groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic electronics, dyes, and photochemistry .
Preparation Methods
The synthesis of 1-ISOPROPYLANTHRACENE-9,10-DIONE typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the isopropyl group at the 1-position. Subsequent oxidation of the anthracene core at the 9 and 10 positions can be achieved using reagents like chromium trioxide or potassium permanganate to form the dione structure .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
1-ISOPROPYLANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the dione groups back to hydroxyl groups, forming dihydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-ISOPROPYLANTHRACENE-9,10-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ISOPROPYLANTHRACENE-9,10-DIONE involves its interaction with molecular targets through its aromatic and carbonyl groups. These interactions can lead to the formation of reactive oxygen species (ROS) and the induction of oxidative stress in biological systems. The compound can also intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
1-ISOPROPYLANTHRACENE-9,10-DIONE can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
9,10-Anthraquinone: Widely used in the dye industry and as a precursor for various chemical syntheses.
1-Methylanthracene-9,10-dione: Similar in structure but with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
The uniqueness of 1-ISOPROPYLANTHRACENE-9,10-DIONE lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
52868-95-8 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-propan-2-ylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O2/c1-10(2)11-8-5-9-14-15(11)17(19)13-7-4-3-6-12(13)16(14)18/h3-10H,1-2H3 |
InChI Key |
FXUKGDZKAQHTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


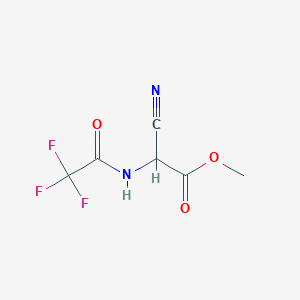
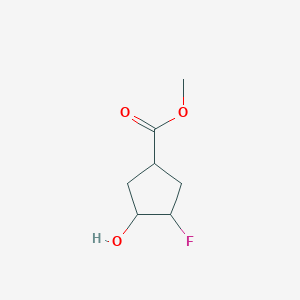
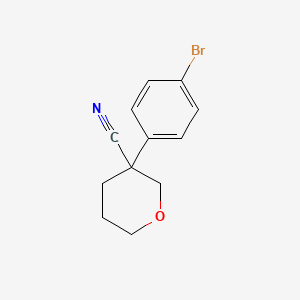
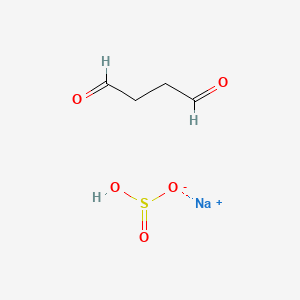

![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)
